molecular formula C11H13F4NO B13335503 (S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

(S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

Cat. No.: B13335503
M. Wt: 251.22 g/mol
InChI Key: KSAPENJVDFGDNH-VIFPVBQESA-N
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Description

(S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol typically involves the use of fluorinated intermediates. One common method involves the reaction of 2-bromoacetic acid with 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine under basic conditions to form the desired product . The reaction conditions often include elevated temperatures and the use of microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F4NO

Molecular Weight

251.22 g/mol

IUPAC Name

(1S)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol

InChI

InChI=1S/C11H13F4NO/c1-10(2,17)9(16)6-3-4-7(8(12)5-6)11(13,14)15/h3-5,9,17H,16H2,1-2H3/t9-/m0/s1

InChI Key

KSAPENJVDFGDNH-VIFPVBQESA-N

Isomeric SMILES

CC(C)([C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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